2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Description
2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 478.95. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into the synthesis of novel heterocyclic compounds, including chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, has shown significant antimicrobial activities. These studies involve complex synthetic pathways to create compounds with potential biological applications, indicating a broader interest in this chemical class for developing new antimicrobial agents (El-Agrody et al., 2011).
Antimicrobial and Anticancer Evaluation
The utility of related compounds for constructing novel heterocyclic systems has been explored, demonstrating not only antimicrobial but also anticancer potential. These findings highlight the versatility of this chemical framework in contributing to the development of new therapeutic agents (Ibrahim et al., 2022).
Structural Characterization and Activities
Further studies on the structural characterization of similar compounds have revealed their promising antibacterial activities compared to reference antimicrobial agents. This research underscores the importance of molecular structure in the biological activity of these compounds, offering insights into the design of more effective antimicrobial and possibly anticancer therapies (Okasha et al., 2016).
Ecofriendly Synthesis Approaches
Ecofriendly synthesis methods for chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been developed, emphasizing the importance of sustainable chemistry in creating these complex molecules. Such approaches reduce the environmental impact of chemical synthesis, aligning with broader goals of green chemistry (Gomha & Badrey, 2013).
properties
IUPAC Name |
4-chloro-11-(2,5-dimethoxyphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c1-30-14-6-8-17(31-2)16(11-14)22-20-21(28-24-26-12-27-29(22)24)15-10-13(25)5-7-18(15)32-23(20)19-4-3-9-33-19/h3-12,22-23H,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSCHZSQQUTLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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